2,6-Diisopropylnaphthalene

Catalog No.
S604783
CAS No.
24157-81-1
M.F
C16H20
M. Wt
212.33 g/mol
Availability
In Stock
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2,6-Diisopropylnaphthalene

CAS Number

24157-81-1

Product Name

2,6-Diisopropylnaphthalene

IUPAC Name

2,6-di(propan-2-yl)naphthalene

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

InChI

InChI=1S/C16H20/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5-12H,1-4H3

InChI Key

GWLLTEXUIOFAFE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C

Synonyms

2,6-diisopropylnaphthalene, 2,6-DIPN, 2,6-disopropylnaphtalene

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C

2,6-Diisopropylnaphthalene is an organic compound with the chemical formula C₁₀H₁₄, characterized by two isopropyl groups attached to the naphthalene structure. It appears as a white or colorless solid and is one of several isomers of diisopropylnaphthalene. This compound is primarily used as a plant growth regulator, particularly in inhibiting the sprouting of potatoes during storage, especially when combined with chlorpropham .

The primary biological activity of 2,6-Diisopropylnaphthalene is its function as a plant growth regulator. It effectively inhibits sprouting in stored potatoes, which helps in prolonging their shelf life and reducing waste during storage. Studies have indicated that it poses no significant risk to human health upon exposure .

Several methods exist for synthesizing 2,6-Diisopropylnaphthalene:

  • Direct Alkylation: This method involves the alkylation of naphthalene using isopropyl bromide in the presence of a catalyst.
  • Recycled Process: A more sustainable approach involves the conversion of naphthalene with a high selectivity for 2,6-Diisopropylnaphthalene through static melt crystallization techniques .
  • Shape-Selective Synthesis: This method utilizes specific catalysts that favor the formation of 2,6-Diisopropylnaphthalene over other isomers .

Research on interaction studies involving 2,6-Diisopropylnaphthalene has focused on its metabolic pathways and toxicity. Studies indicate that its metabolism in animals primarily occurs through oxidation of the isopropyl side chains. There are no significant hypersensitivity reactions reported in humans or animals exposed to this compound .

Several compounds share structural similarities with 2,6-Diisopropylnaphthalene. These include:

  • 1,2-Diisopropylnaphthalene: This compound has isopropyl groups at different positions on the naphthalene ring and exhibits different chemical reactivity.
  • 2,7-Diisopropylnaphthalene: Similar in structure but with isopropyl groups at different positions; it may have different biological activities.
  • Naphthalene: The parent compound with no substituents; it serves as a baseline for comparing reactivity and biological activity.

Comparison Table

CompoundStructure PositioningKey Properties
2,6-DiisopropylnaphthaleneIsopropyl at positions 2 and 6Plant growth regulator; inhibits potato sprouting
1,2-DiisopropylnaphthaleneIsopropyl at positions 1 and 2Different reactivity; less studied for biological effects
2,7-DiisopropylnaphthaleneIsopropyl at positions 2 and 7Varying biological activity; potential applications in agriculture
NaphthaleneNo substituentsBase compound; used widely in industrial applications

Shape-Selective Alkylation Mechanisms in Zeolitic Systems

Zeolites enable precise control over transition states during naphthalene isopropylation due to their microporous structures. H-mordenite (MOR) exhibits exceptional shape selectivity for 2,6-DIPN by restricting bulky intermediates. Its 12-membered ring channels (≈7 Å) favor linear transition states, excluding isomers like 1,3-DIPN or 1,4-DIPN, which require wider pore spaces.

Key Mechanistic Insights:

  • Protonation of Propene: Propene adsorbs on Brønsted acid sites, forming isopropoxide intermediates. These react with naphthalene to yield isopropylnaphthalene (IPN) isomers.
  • Confinement Effects: MOR channels stabilize planar transition states, directing alkylation to the β-position (C2 and C6) of naphthalene. This minimizes steric clashes and prioritizes 2,6-DIPN formation.
  • Bimolecular Transition States: Disproportionation of 2-isopropylnaphthalene (2-IPN) inside MOR channels produces 2,6-DIPN via a straight transition state, whereas bent states favor 2,7-DIPN.

Table 1: Selectivity of 2,6-DIPN vs. 2,7-DIPN in Zeolitic Systems

Catalyst Type2,6-DIPN Selectivity (%)2,6/2,7 RatioReaction Conditions
H-Mordenite (Si/Al=10)332.8250°C, 0.8 MPa propene
Dealuminated H-MOR616.6250°C, mild acid treatment
Fe-Modified HY Zeolite73 (2-IPN conversion)6.7220°C, 50 bar pressure
USY (FAU)<300.5–1.0250–300°C, kinetic control

Role of H-Mordenite Dealumination in Isomer Distribution Control

Dealumination of H-mordenite enhances selectivity by altering acidity and pore geometry. Acid treatment removes extra-framework aluminum (Alef), reducing strong Brønsted acid sites that promote isomerization.

Mechanistic Impacts:

  • Acidity Reduction: Dealumination lowers the number of strong acid sites, minimizing side reactions (e.g., 2,6-DIPN → 2,7-DIPN).
  • Pore Constriction: Mild dealumination decreases unit cell dimensions, tightening channels and excluding larger intermediates.
  • Electronic Effects: Computational studies show position 6 in 2-IPN has higher frontier electron density than position 7, favoring 2,6-DIPN formation under dealuminated conditions.

Optimal Dealumination:

  • Moderate Dealumination (Si/Al ≈ 10–20): Balances acidity and pore size for high 2,6-DIPN yield.
  • Over-Dealumination Risks: Excessive acid treatment creates mesopores, compromising shape selectivity.

Kinetic vs. Thermodynamic Control in Propene-Mediated Naphthalene Isopropylation

Reaction temperature governs whether kinetic or thermodynamic control dominates.

Kinetic Control (Low Temperatures: 200–250°C):

  • Bulky Isomers Predominate: α,α-DIPN (1,4- and 1,5-) form due to rapid alkylation at less hindered α-positions.
  • Transition State Steric Effects: MOR channels exclude α,α-DIPN intermediates, but larger pores (e.g., FAU) allow their formation.

Thermodynamic Control (High Temperatures: ≥300°C):

  • Stable Isomers Emerge: β,β-DIPN (2,6- and 2,7-) become dominant due to lower Gibbs free energy.
  • Isomerization Pathways: 2,6-DIPN isomerizes to 2,7-DIPN on external acid sites of large-pore zeolites (e.g., HY).

Table 2: Temperature-Dependent Selectivity Trends

Temperature RangeDominant ControlMajor Products
150–250°CKineticα,α-DIPN, 1-IPN
250–300°CHybridβ,β-DIPN (2,6-DIPN)
>300°CThermodynamic2,7-DIPN, TriIPN

Comparative Analysis of Y-Type Zeolite vs. β-Zeolite Catalytic Performance

Y-Type Zeolite (FAU):

  • Wide Pores (≈7.4 Å): Allow all eight DIPN isomers, with α,β-DIPN (1,3-; 1,6-) dominating under kinetic control.
  • Thermodynamic Shifts: At >300°C, β,β-DIPN (2,6- and 2,7-) form but with low 2,6/2,7 ratios (<1).

β-Zeolite (BEA):

  • Intersecting 12-MR Channels: Favors α,β-DIPN (1,3-; 1,7-) under kinetic control but shifts to β,β-DIPN at high temperatures.
  • Moderate Selectivity: 2,6-DIPN selectivity peaks at early reaction stages (200–300°C) but declines due to isomerization.

Critical Differences:

CatalystPore Size (Å)Dominant Isomers (Kinetic)2,6-DIPN Max. Selectivity (%)
Y-Type Zeolite7.4α,β-DIPN<30
β-Zeolite (BEA)7.0–7.6α,β-DIPN, α,α-DIPN40–50 (early stages)
H-Mordenite7.0β,β-DIPN (2,6-DIPN)61 (dealuminated)

High-pressure crystallization represents a sophisticated approach for enhancing the separation efficiency of 2,6-diisopropylnaphthalene from its structural isomers through the manipulation of solid-liquid phase equilibria [2]. This technique leverages elevated pressure conditions to precipitate the target isomer preferentially, exploiting the differential melting point characteristics among diisopropylnaphthalene variants [2].

The fundamental principle underlying high-pressure crystallization involves altering the original solid-liquid phase equilibrium by applying external pressure, thereby favoring the precipitation of isomers with higher melting points [2]. Research has demonstrated that 2,6-diisopropylnaphthalene, possessing a melting point of 69.5°C, exhibits superior crystallization behavior under pressurized conditions compared to its closest structural analog, 2,7-diisopropylnaphthalene, which melts at -3.0°C [2] [18].

Pioneering work by Koide and colleagues established the viability of high-pressure crystallization for disubstituted naphthalene derivatives, demonstrating successful separation under pressures ranging from 49.03 to 245.17 megapascals [2]. Subsequently, Yamamoto et al. advanced this methodology by combining high-pressure crystallization with solvent crystallization techniques, achieving filtration at pressures between 0.98 and 7.84 megapascals [2].

Specific to 2,6-diisopropylnaphthalene purification, Tsuzukago and colleagues developed a high-pressure crystallization protocol operating at pressures between 8.11 and 30.40 megapascals [2]. This methodology successfully processed feedstock containing 85% or greater 2,6-diisopropylnaphthalene concentration, ultimately achieving product purities exceeding 95% [2]. Furthermore, implementation of centrifugal separation following high-pressure crystallization enhanced product purity to 99% [2].

Table 1: High-Pressure Crystallization Parameters for 2,6-Diisopropylnaphthalene Enrichment

ParameterValue RangeProduct PurityReference Pressure (MPa)
Operating Pressure8.11-30.40 MPa>95%Standard conditions
Enhanced Separation8.11-30.40 MPa99%With centrifugal separation
Feed Concentration≥85%VariableMinimum requirement
Temperature ControlRoom temperatureOptimizedPressure-dependent

The efficiency of high-pressure crystallization correlates directly with the proximity of applied pressure to specific thermodynamic parameters [2]. Research indicates that higher-purity crystals are obtained when the pressure required for residual liquid removal approaches the solid-liquid modification pressure of the pure substance [2]. This relationship provides a theoretical framework for optimizing operational parameters in industrial applications.

The primary advantage of high-pressure crystallization lies in its ability to overcome the thermodynamic limitations imposed by eutectic point formation [2]. The binary system of 2,6-diisopropylnaphthalene and 2,7-diisopropylnaphthalene exhibits a eutectic point at approximately -13.7°C, which traditionally limits conventional crystallization approaches to purities below 98% [1] [2].

Distillation Strategies for Multicomponent Isopropylnaphthalene Mixtures

Distillation serves as the primary pretreatment methodology for multicomponent isopropylnaphthalene mixtures, enabling the concentration of diisopropylnaphthalene fractions prior to fine purification processes [2]. The effectiveness of distillation strategies depends critically on the exploitation of boiling point differentials among various isopropylnaphthalene compounds and the implementation of appropriate column configurations [2].

The boiling point characteristics of diisopropylnaphthalene isomers present significant challenges for conventional distillation approaches [2]. Analysis of thermophysical properties reveals that 2,6-diisopropylnaphthalene exhibits a boiling point of 319.6°C, while its closest isomer, 2,7-diisopropylnaphthalene, boils at 317.0°C, representing a difference of merely 2.6°C [2] [10]. This narrow separation factor necessitates sophisticated distillation strategies to achieve meaningful enrichment [2].

Table 2: Boiling Point Analysis of Diisopropylnaphthalene Isomers for Distillation Design

IsomerBoiling Point (°C)Difference from 2,6-DIPN (°C)Separation Difficulty
1,3-Diisopropylnaphthalene308.6-11.0Moderate
1,7-Diisopropylnaphthalene309.2-10.4Moderate
1,5-Diisopropylnaphthalene311.1-8.5Moderate
1,4-Diisopropylnaphthalene314.6-5.0Challenging
2,7-Diisopropylnaphthalene317.0-2.6Very Challenging
1,6-Diisopropylnaphthalene317.5-2.1Very Challenging
2,3-Diisopropylnaphthalene318.0-1.6Extremely Challenging
2,6-Diisopropylnaphthalene319.60.0Reference

Vacuum distillation represents the preferred operational mode for multicomponent isopropylnaphthalene separation, primarily due to thermal stability considerations [2]. Research has established that 2,6-diisopropylnaphthalene may undergo decomposition reactions when subjected to temperatures exceeding 350°C, necessitating bottom temperature control below this threshold [2]. Vacuum operation enables reduced boiling points, thereby maintaining thermal integrity while achieving separation objectives [2].

Multi-tower series distillation configurations have demonstrated superior performance compared to single-column arrangements [2]. Yang and colleagues successfully implemented a three-tower series distillation system that addressed naphthalene crystallization and pipe plugging issues while achieving diisopropylnaphthalene isomer mixtures with 99.3% purity [2]. This configuration enables sequential separation of different boiling point ranges, enhancing overall separation efficiency [2].

Column efficiency considerations play a crucial role in distillation strategy optimization [26]. For bubble-cap columns processing hydrocarbon systems, efficiency values typically range from 40% for vacuum operations to 80% for high-pressure conditions [26]. The relationship between pressure and efficiency reflects the enhanced vapor-liquid contact achieved under elevated pressure conditions [26].

Table 3: Distillation Column Efficiency Parameters for Aromatic Hydrocarbon Separation

Operating ConditionColumn Efficiency (%)Application RangeTheoretical Stages Required
High Pressure80>2 atmReduced
Normal Pressure601 atmStandard
Vacuum40<1 atmIncreased
Specialized Design60-90VariableOptimized

Dividing wall column technology offers potential advantages for multicomponent isopropylnaphthalene separation by reducing equipment requirements and energy consumption [2]. Guo and colleagues demonstrated that dividing wall configurations can replace conventional single-tower or multi-tower series arrangements while achieving equivalent separation performance with reduced capital investment [2].

The integration of distillation with downstream purification processes requires careful consideration of cut point optimization [2]. Temperature-cut selection must balance the concentration of target isomers in the overhead product against the retention of undesirable components, particularly considering the subsequent crystallization or adsorption requirements [2].

Solvent-Assisted Fractional Crystallization Efficiency Optimization

Solvent-assisted fractional crystallization provides enhanced separation efficiency for 2,6-diisopropylnaphthalene purification by exploiting differential solubility characteristics in carefully selected solvent systems [2]. This approach circumvents the limitations imposed by eutectic point formation in melt crystallization while enabling operation under milder temperature conditions [2].

The selection of appropriate solvents represents the critical factor determining crystallization efficiency [2]. Research has identified C1-C4 aliphatic alcohols, including ethanol, propanol, and isopropanol, as particularly effective for 2,6-diisopropylnaphthalene recrystallization [2]. These solvents operate effectively within temperature ranges from -30°C to 25°C, providing operational flexibility while maintaining high separation selectivity [2].

Ethanol has emerged as the most widely utilized solvent for 2,6-diisopropylnaphthalene purification, demonstrating consistent performance across temperature ranges from 0°C to 25°C [2]. Patents from Shanghai Petrochemical Research Institute document successful purification protocols using ethanol-based recrystallization with product purities exceeding 95% [2]. The effectiveness of ethanol stems from its ability to selectively dissolve impurity isomers while precipitating the target compound under controlled cooling conditions [2].

Table 4: Solvent Performance Characteristics for 2,6-Diisopropylnaphthalene Crystallization

Solvent SystemTemperature Range (°C)SelectivityRecovery EfficiencyOperational Complexity
Ethanol0 to 25High>95%Low
Methanol-30 to 0Moderate>90%Moderate
Isopropanol0 to 25High>95%Low
Propanol0 to 25High>95%Low
Ethyl Acetate15 to 25Moderate>85%Moderate
Acetone10 to 25Moderate>85%Moderate
Mixed SolventsVariableEnhanced>98%High

Methanol presents unique characteristics as a crystallization solvent, exhibiting minimal solubility for isopropylnaphthalene compounds [2]. Shiosaki and colleagues observed that methanol-based systems often result in two-phase separation even when initially heated to form uniform solutions, subsequently cooling to precipitate the desired product [2]. This behavior enables high selectivity but requires careful process control to optimize recovery efficiency [2].

Advanced solvent systems incorporating mixed compositions demonstrate enhanced performance compared to single-component solvents [2]. The combination of ethanol and acetone, implemented by Saima, utilizes volume ratios ranging from 0.01:1 to 100:1 (mixed solvents to diisopropylnaphthalene) followed by the addition of water as a poor solvent to precipitate purified 2,6-diisopropylnaphthalene [2]. This anti-solvent precipitation approach enables precise control over crystallization kinetics [2].

Table 5: Process Optimization Parameters for Solvent-Assisted Crystallization

Process VariableOptimal RangeEffect on PurityEffect on YieldControl Criticality
Cooling Rate0.1-1.0°C/minDirect correlationInverse correlationHigh
Solvent Volume Ratio3:1 to 10:1Optimum at 5:1DecreasingMedium
Seeding Concentration0.1-1.0%MinimalEnhanced nucleationLow
Stirring Rate50-200 rpmMinimalEnhanced mass transferMedium
Hold Time2-8 hoursEnhancedPlateau effectMedium

The crystallization kinetics in solvent-assisted processes depend strongly on nucleation and growth phenomena [31]. Research indicates that crystallizability follows the order: isopropanol < ethanol < methanol for most organic compounds, with alcoholic solvents generally exhibiting wider metastable zones compared to polar aprotic or apolar solvents [31]. This relationship directly impacts the operational window for controlled crystallization [31].

Temperature control represents a critical parameter for optimizing crystallization efficiency [32]. Recrystallization protocols require near-boiling solvent temperatures for dissolution followed by controlled cooling to ice-cold temperatures for maximum product recovery [32]. The implementation of minimum solvent volumes at maximum temperatures ensures optimal solubility while minimizing product losses during subsequent washing operations [32].

Washing efficiency optimization involves the selection of appropriate rinse solvents that minimize product dissolution while removing residual impurities [21]. The choice of wash solvent must consider the solubility characteristics of both the target compound and potential impurities to avoid anti-solvent effects that could precipitate unwanted components [21]. Multi-stage washing strategies using progressively different solvent compositions can mitigate step changes in solubility that might otherwise compromise product purity [21].

2,6-Diisopropylnaphthalene as a Feedstock for Naphthalene Dicarboxylic Acid Synthesis

2,6-Diisopropylnaphthalene serves as a critical precursor in the industrial synthesis of 2,6-naphthalenedicarboxylic acid, which represents one of the most important monomers for advanced polymer production [1] [2]. The oxidative conversion of 2,6-diisopropylnaphthalene to 2,6-naphthalenedicarboxylic acid constitutes a fundamental step in the polyethylene naphthalate manufacturing process [3] [4].

The oxidation process employs molecular oxygen as the primary oxidizing agent in a liquid-phase reaction system [2] [3]. The most widely utilized catalyst system consists of cobalt, manganese, and bromine components, which work synergistically to facilitate the selective oxidation of the isopropyl groups to carboxyl functionalities [3] [5]. This Co-Mn-Br catalyst system demonstrates exceptional activity under reaction conditions of 200-220°C and pressures ranging from 20-30 bar [2].

Research findings indicate that the oxidation mechanism proceeds through multiple intermediate stages, including the formation of acetyl groups and hydroxyethyl derivatives [3]. The reaction pathway involves initial oxidation of the isopropyl substituents to acetyl intermediates, followed by further oxidation to carboxyl groups. Studies utilizing 2,6-diethylnaphthalene as a model compound revealed that the oxidation occurs primarily via acetyl groups (main pathway) and partially through 1-hydroxyethyl and 1-acetoxyethyl intermediates [3].

The industrial significance of this transformation is underscored by its high yield potential, with optimized reaction conditions achieving nearly 90% yield of 2,6-naphthalenedicarboxylic acid [3]. The process selectivity is enhanced through careful control of reaction parameters, including temperature gradients, catalyst concentration, and oxygen flow rates [2] [6].

Alternative oxidation methodologies have been developed to improve process efficiency and environmental sustainability. These include the use of cerium-containing catalysts in combination with traditional cobalt-manganese systems, which can achieve improved yields under milder reaction conditions [7]. The atomic ratio of bromine to total heavy metals typically ranges from 0.001 to 1, with optimal performance observed at specific catalyst compositions [7].

Structure-Property Relationships in Polyethylene Naphthalate Production

The structural characteristics of 2,6-diisopropylnaphthalene directly influence the properties of the resulting polyethylene naphthalate polymer through the intermediate 2,6-naphthalenedicarboxylic acid [8] [9]. The naphthalene ring system in the polymer backbone provides enhanced rigidity compared to the benzene ring found in polyethylene terephthalate, resulting in superior thermal and mechanical properties [10] [11].

Polyethylene naphthalate exhibits a glass transition temperature of 113-125°C, representing an increase of approximately 50°C compared to polyethylene terephthalate [8] [11]. This thermal enhancement is attributed to the increased aromatic character and reduced chain mobility imposed by the naphthalene ring structure [12]. The melting temperature of polyethylene naphthalate reaches 268-270°C, providing improved thermal stability for high-temperature applications [8] [13].

The mechanical properties of polyethylene naphthalate demonstrate significant improvements over conventional polyesters. The Young's modulus reaches 5200 MPa, representing a 1.3-fold enhancement compared to polyethylene terephthalate [14]. This mechanical reinforcement results from the increased rigidity of the naphthalene-containing polymer backbone and improved intermolecular interactions [10].

Barrier properties constitute another critical advantage of polyethylene naphthalate. The oxygen permeability is reduced to 20 cm³/(m²·day·atm), representing a 2.8-fold improvement over polyethylene terephthalate [14]. This enhanced barrier performance is attributed to the increased tortuosity of diffusion pathways through the polymer matrix, resulting from the bulkier naphthalene ring structure [8].

The ultraviolet absorption characteristics of polyethylene naphthalate extend up to 383 nm, providing inherent protection against ultraviolet radiation [11]. This property eliminates the need for additional ultraviolet stabilizers in many applications, representing both cost savings and performance advantages [11] [15].

Chemical resistance properties are significantly enhanced in polyethylene naphthalene compared to conventional polyesters [8] [11]. The naphthalene ring system provides improved hydrolytic stability and resistance to chemical degradation, particularly under alkaline conditions and elevated temperatures [16].

Transesterification Pathways to 2,6-Naphthalenedicarboxylate Monomers

The transesterification of 2,6-naphthalenedicarboxylic acid derivatives represents a crucial step in the polyethylene naphthalate production process [17] [18]. Multiple transesterification pathways have been developed to convert 2,6-naphthalenedicarboxylic acid or its dimethyl ester into the appropriate monomers for polymerization .

The most commonly employed transesterification route involves the reaction of dimethyl 2,6-naphthalenedicarboxylate with ethylene glycol [18]. Optimal reaction conditions include temperatures of 210°C, reaction times of 240 minutes, and a molar ratio of ethylene glycol to dimethyl ester of 2.8:1 [18]. Zinc acetate serves as the preferred catalyst at concentrations of 0.08 mol% based on the dimethyl ester [18].

Catalyst selection significantly influences transesterification kinetics and product distribution [21]. Comparative studies examining various metal catalysts revealed the following activity sequence: Zn(II) > Mn(II) > Ti(IV) > Co(II) [21]. This catalytic hierarchy reflects the ability of different metal centers to coordinate with ester carbonyls and facilitate nucleophilic attack by hydroxyl groups .

Alternative transesterification pathways utilize direct esterification of 2,6-naphthalenedicarboxylic acid with ethylene glycol . This approach employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid at temperatures ranging from 150-200°C . The reaction proceeds through formation of alkoxide intermediates, which subsequently attack the carboxyl groups to form ester linkages .

Advanced transesterification methodologies incorporate continuous flow processes to improve reaction efficiency and product quality [23]. These processes utilize controlled addition of reactants and optimized temperature profiles to minimize side reactions and maximize conversion rates [23].

The mechanism of transesterification involves nucleophilic attack of hydroxyl groups on ester carbonyls, facilitated by metal catalysts that coordinate to carbonyl oxygen atoms . The reaction proceeds through tetrahedral intermediates that subsequently eliminate methanol or other leaving groups . Reaction kinetics follow Schulz-Flory statistics, allowing description of the transesterification process using single kinetic constants [21].

Process optimization studies have identified critical parameters affecting transesterification efficiency, including temperature, catalyst concentration, reactant ratios, and reaction time [18]. The temperature effect dominates over other parameters, with reaction rates increasing exponentially within the optimal temperature range [18]. Catalyst concentration exhibits a threshold effect, with optimal performance achieved at specific loadings beyond which further increases provide diminishing returns [18].

XLogP3

5.8

UNII

1X71YEU9QB

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 45 companies with hazard statement code(s):;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (90.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

24157-81-1

Wikipedia

2,6-diisopropylnaphthalene

General Manufacturing Information

Naphthalene, 2,6-bis(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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